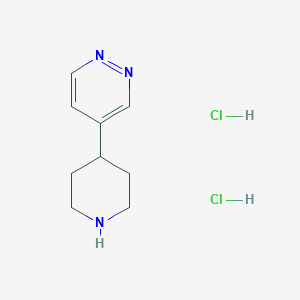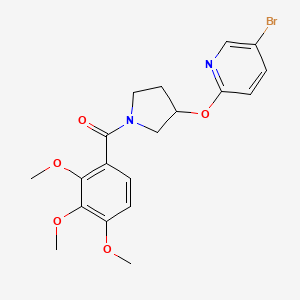
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone' involves the reaction of 2,3,4-trimethoxybenzaldehyde with 3-(pyrrolidin-1-yl)propan-1-ol to form the corresponding Schiff base. The Schiff base is then reacted with 5-bromopyridin-2-ol in the presence of a dehydrating agent to form the desired product.
Starting Materials
2,3,4-trimethoxybenzaldehyde, 3-(pyrrolidin-1-yl)propan-1-ol, 5-bromopyridin-2-ol
Reaction
Step 1: React 2,3,4-trimethoxybenzaldehyde with 3-(pyrrolidin-1-yl)propan-1-ol in the presence of a catalytic amount of acetic acid to form the corresponding Schiff base., Step 2: Add 5-bromopyridin-2-ol to the reaction mixture and heat under reflux in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to form the desired product., Step 3: Purify the product by column chromatography using a suitable solvent system.
Mechanism Of Action
The mechanism of action of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is not fully understood. However, studies suggest that the compound exerts its therapeutic effects by targeting specific molecular pathways involved in disease progression. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical And Physiological Effects
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and protect against oxidative stress. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone in lab experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. However, one of the limitations is that the compound is relatively new, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for research on (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is investigating the compound's anti-inflammatory and antimicrobial properties. Additionally, further research is needed to understand the compound's mechanism of action and potential side effects.
Scientific Research Applications
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
properties
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O5/c1-24-15-6-5-14(17(25-2)18(15)26-3)19(23)22-9-8-13(11-22)27-16-7-4-12(20)10-21-16/h4-7,10,13H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTXYPYXYZUAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=C3)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]thio}acetonitrile](/img/structure/B2718968.png)
![Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel](/img/structure/B2718973.png)
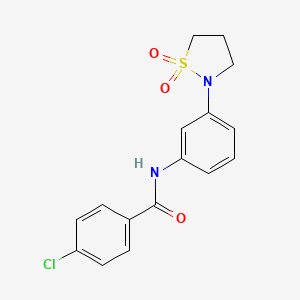
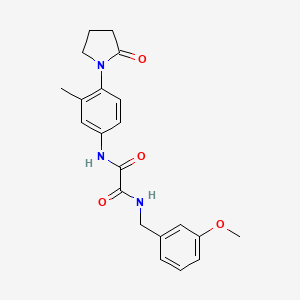
![Tert-butyl 5-(6-chloropyridazine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2718976.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2718978.png)

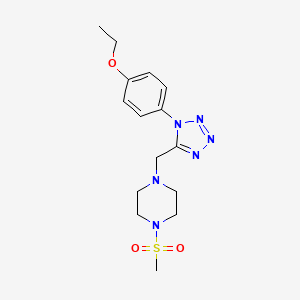
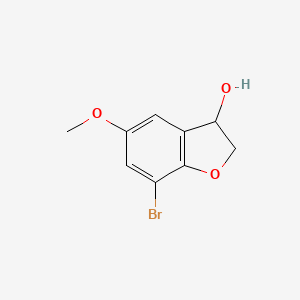
![6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718986.png)
![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2718987.png)
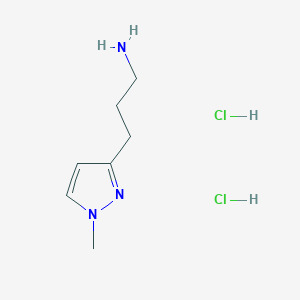
![N-(5-chloro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2718989.png)
